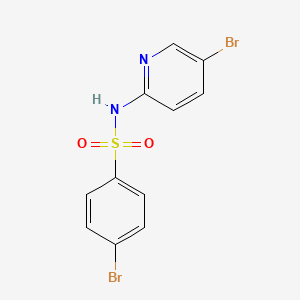![molecular formula C17H21N3O B4286038 N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286038.png)
N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a highly conserved serine/threonine protein kinase that plays a critical role in maintaining cellular energy homeostasis. A-769662 has been widely used in scientific research to investigate the role of AMPK in various physiological processes.
Wirkmechanismus
N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This results in the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS), which regulate fatty acid and glucose metabolism and vascular function, respectively.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, induction of autophagy, and inhibition of cancer cell growth. N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to improve vascular function by increasing eNOS activity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is a highly specific activator of AMPK and has been extensively validated in scientific research. However, one limitation of N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea and its role in various physiological processes. One area of interest is the potential use of N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is the role of N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the precise mechanism of action of N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea and to identify potential off-target effects.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been used extensively in scientific research to investigate the role of AMPK in various physiological processes, including glucose and lipid metabolism, autophagy, inflammation, and cancer. N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipocytes, and to improve insulin sensitivity in obese mice. N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to induce autophagy in cancer cells and to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12(2)14-6-8-16(9-7-14)20-17(21)19-13(3)15-5-4-10-18-11-15/h4-13H,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWOMAJLEKLQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)



![N-(3,4-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286023.png)
![N-(2,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286028.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B4286043.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B4286051.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4286054.png)